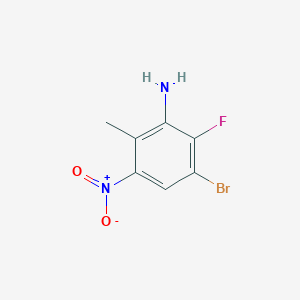

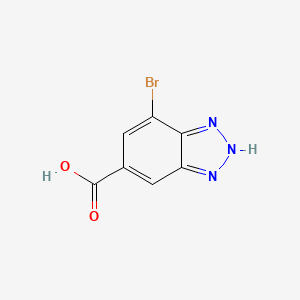

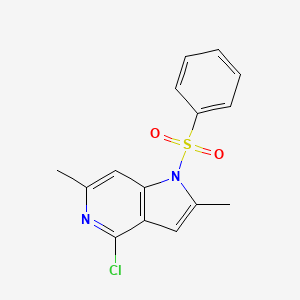

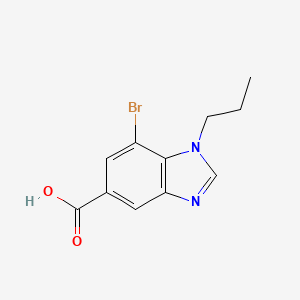

![molecular formula C8H8BrN3O2 B1528274 2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide CAS No. 1795276-21-9](/img/structure/B1528274.png)

2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide

Overview

Description

“2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide” is a chemical compound with the molecular formula C8H7N3O2 . It is a derivative of imidazo[1,2-a]pyridine, which is a class of heterocyclic compounds that have been shown to possess a broad range of biological activity .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine . Another method involves the reaction of 6-bromoimidazo[1,2-a]pyridine with [2-14C] cyanoacetamide .Molecular Structure Analysis

The molecular structure of “2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide” can be determined using X-ray structural analysis . The structure of similar compounds has been confirmed using this method .Chemical Reactions Analysis

The chemical reactions involving “2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide” can be complex. For example, the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 resulted in the substitution of a hydrogen atom at the C-3 carbon atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide” can be determined using various analytical techniques. The molecular weight of a similar compound, 6-Methyl-3-nitroimidazo[1,2-a]pyridine, is 177.16 .Scientific Research Applications

Synthesis and Properties

- The nitro group in imidazo[4,5-c]pyridin-2-ones, closely related to 2-Methyl-6-nitroimidazo[1,2-a]pyridine, shows a high level of lability, allowing for the synthesis of corresponding halides through heating with hydrohalic acids. This chemical behavior indicates potential applications in the synthesis of complex heterocyclic compounds, enhancing the structural diversity of pharmaceuticals and materials (Yutilov & Svertilova, 1994).

Structural and Electron Density Studies

- X-ray structural investigations of 2-phenylimidazo[1,2-a]pyridine and its salts, including derivatives similar to 2-Methyl-6-nitroimidazo[1,2-a]pyridine, reveal that nitro-group insertion doesn't fundamentally alter the geometry but induces changes in electron density distribution. These findings are critical for understanding the electronic properties of such compounds, which can influence their reactivity and interaction with biological targets (Tafeenko et al., 1996).

Synthetic Applications

- Novel synthetic approaches to imidazo[1,2-a]pyridines have been developed, utilizing palladium- or copper-catalyzed methodologies. This research demonstrates the flexibility and efficiency of modern synthetic techniques in accessing substituted 6-aminoimidazo[1,2-a]pyridines, highlighting the potential for generating diverse chemical libraries for drug discovery and material science applications (Enguehard et al., 2003).

Luminescent Properties

- The study of lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines, which share structural motifs with 2-Methyl-6-nitroimidazo[1,2-a]pyridine, showcases the influence of substituents on the luminescent properties of these complexes. These findings suggest potential applications in the development of new luminescent materials, with implications for sensors, imaging agents, and electronic devices (Petoud et al., 1997).

Versatile Reactions for Structural Diversity

- Research on 2-chloro-3-nitroimidazo[1,2-a]pyridine, a compound related to 2-Methyl-6-nitroimidazo[1,2-a]pyridine, has led to the development of alternative strategies for functionalization. These strategies include Suzuki–Miyaura cross-coupling and amination reactions, highlighting the role of the nitro group in facilitating chlorine displacement. Such studies are crucial for expanding the structural diversity of C2- and C3-functionalized imidazo[1,2-a]pyridines, underscoring their utility in designing novel chemical entities with potential applications in drug development and material science (Bazin et al., 2013).

Future Directions

Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them a promising area of future research .

properties

IUPAC Name |

2-methyl-6-nitroimidazo[1,2-a]pyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.BrH/c1-6-4-10-5-7(11(12)13)2-3-8(10)9-6;/h2-5H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFIIJJRIQNJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=N1)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.